1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium
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Overview
Description
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
The synthesis of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dithiolo moiety: This step involves the reaction of the quinoline derivative with sulfur-containing reagents such as carbon disulfide and sodium hydroxide.
Attachment of the butyrylsulfanyl group: This is typically done through nucleophilic substitution reactions using butyryl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the butyrylsulfanyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structural features make it useful in the design of novel materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium include other dithioloquinoline derivatives such as:
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Known for its kinase inhibitory activity.
1-(butyrylsulfanyl)-8-methoxy-4,4-dimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium:
The uniqueness of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H20NOS3+ |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
S-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate |
InChI |
InChI=1S/C17H20NOS3/c1-5-6-13(19)20-16-14-11-9-10(2)7-8-12(11)18-17(3,4)15(14)21-22-16/h7-9,18H,5-6H2,1-4H3/q+1 |
InChI Key |
WOPNFOZXRIMMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SC1=[S+]SC2=C1C3=C(C=CC(=C3)C)NC2(C)C |
Origin of Product |
United States |
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